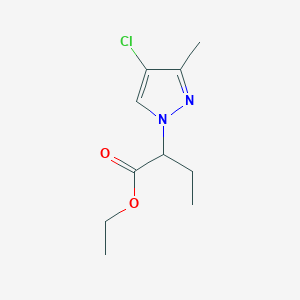

ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate

Description

Properties

Molecular Formula |

C10H15ClN2O2 |

|---|---|

Molecular Weight |

230.69 g/mol |

IUPAC Name |

ethyl 2-(4-chloro-3-methylpyrazol-1-yl)butanoate |

InChI |

InChI=1S/C10H15ClN2O2/c1-4-9(10(14)15-5-2)13-6-8(11)7(3)12-13/h6,9H,4-5H2,1-3H3 |

InChI Key |

WFNKWJRRRYFCHD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)N1C=C(C(=N1)C)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Halogenated Pyrazole Intermediates

A widely reported method involves nucleophilic substitution between halogenated pyrazole derivatives and ethyl 2-bromobutanoate. For example, 4-chloro-3-methyl-1H-pyrazole reacts with ethyl 2-bromobutanoate under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents such as DMF or THF . The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the target compound with 65–85% efficiency .

Key Reaction Parameters :

-

Molar Ratio : 1:1.2 (pyrazole:ethyl 2-bromobutanoate)

-

Catalyst : K₂CO₃ (2.5 equiv)

-

Workup : Aqueous extraction followed by silica gel chromatography .

Oxidation of Bromopyrazole Followed by Esterification

A two-step synthesis from 3-methyl-5-bromopyrazole is detailed in patent CN104844567A :

-

Oxidation : Treatment with KMnO₄ in 0.1–0.2 M HCl at 40–80°C yields 5-bromo-1H-3-pyrazolecarboxylic acid (85% yield) .

-

Esterification : Reaction with ethanol and H₂SO₄ catalyst under reflux forms the corresponding ethyl ester .

Optimization Insights :

Condensation with Ethyl 4-Chloro-3-Oxobutanoate

ACG Publications reports a condensation strategy using ethyl 4-chloro-3-oxobutanoate and pyrazole derivatives. For example, reacting 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-5-amine with ethyl 4-chloro-3-oxobutanoate in ethanol under reflux (7 hours) yields β-ketoester intermediates, which are further processed to target compounds .

Conditions :

One-Pot Hydrazone Cyclization

A modular synthesis from hydrazones and ketones is adapted from ACS Omega . While developed for 3,5-diarylpyrazoles, the method is applicable to alkyl-substituted variants. The reaction involves:

-

Hydrazone Formation : From aryl aldehydes and hydrazine.

-

Cyclization : With substituted acetophenones in EtOH/HCl, yielding pyrazoles .

Modifications for Target Compound :

-

Replace acetophenone with 3-methyl-4-chloropyrazole .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Pyrazole carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The chloro and methyl substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-(4-Chloro-2-methylphenoxy)butanoate (MCPB ethyl)

Structural Similarities and Differences :

- Core Structure: Both compounds share an ethyl butanoate backbone.

- Aromatic Substituents: The target compound features a 4-chloro-3-methylpyrazole ring. MCPB ethyl contains a 4-chloro-2-methylphenoxy group attached to the butanoate chain .

Functional Differences :

- Mechanism of Action: MCPB ethyl is a thinning agent that inhibits ovule development in apples without affecting pollen germination or pollen tube growth. This leads to controlled fruit drop . The target compound’s pyrazole group may confer different bioactivity, as pyrazoles are known to interact with enzymes or receptors in agrochemical contexts (e.g., herbicides or insecticides).

2-(2-Phenylethyl)chromone Derivatives

Structural Comparison :

Functional Differences :

- Bioactivity :

- Chromone derivatives (e.g., compounds 2–4 and 10 in ) exhibit anti-inflammatory activity (IC₅₀ values: 0.57–5.57 µM) via inhibition of pro-inflammatory mediators in RAW264.7 cells .

- The pyrazole moiety in the target compound is more commonly associated with agrochemical activity (e.g., fungicidal or herbicidal effects).

| Parameter | This compound | 2-(2-Phenylethyl)chromones |

|---|---|---|

| Core Structure | Pyrazole ring with ester chain | Benzopyran-4-one with phenethyl |

| Bioactivity | Likely agrochemical | Anti-inflammatory (IC₅₀ < 6 µM) |

| Key Functional Groups | Chloro, methyl, ester | Methoxy, hydroxy, phenethyl |

Key Research Findings

Biological Activity

Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 216.69 g/mol. The compound features a pyrazole ring substituted with a chlorine atom and a methyl group, which contributes to its biological activity. The unique structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties . In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, preliminary data suggest that this compound may interact with cyclooxygenase enzymes involved in inflammatory processes, which could explain its potential as an anti-inflammatory agent.

Anti-inflammatory Activity

The presence of the pyrazole moiety in this compound is associated with anti-inflammatory effects . Studies show that similar compounds can inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory pathways. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins involved in inflammation.

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival .

Study on Antibacterial Activity

In a study evaluating various pyrazole derivatives, this compound was tested against multiple bacterial strains using the agar disc-diffusion method. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly showing lower MIC values compared to standard antibiotics .

Anti-inflammatory Efficacy

Another study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole ring. For analogous pyrazole derivatives, nucleophilic substitution or condensation reactions are employed using aprotic solvents (e.g., DMF or DMSO) and bases like K₂CO₃ to facilitate coupling. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?

- NMR Spectroscopy : Analyze the pyrazole ring protons (δ 6.5–7.5 ppm for pyrazole H), ester carbonyl (δ 165–175 ppm in ¹³C NMR), and methyl/chloro substituents.

- IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and N-H/N-Cl bonds (if present).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, observing fragmentation patterns typical of pyrazole esters. Thin-layer chromatography (TLC) is used to monitor reaction progress .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Competing alkylation at alternative pyrazole nitrogen sites or ester hydrolysis under acidic/basic conditions are common. Mitigation strategies include:

- Using sterically hindered bases (e.g., DBU) to direct substitution to the desired nitrogen.

- Maintaining anhydrous conditions to prevent hydrolysis.

- Optimizing stoichiometry to avoid over-functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining this compound’s structure?

For ambiguous cases (e.g., centrosymmetric twins or enantiomorph polarity), use SHELXL for refinement and Flack’s x parameter to evaluate chirality. The x parameter is robust for near-centrosymmetric structures, avoiding false precision seen with Rogers’ η method. High-resolution data (≤1.0 Å) and twin refinement (via TWIN/BASF commands in SHELXL) improve accuracy .

Q. What experimental designs are recommended to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity to targets like P2Y12 receptors, which are associated with pyrazole derivatives’ antiplatelet activity.

- Enzyme Inhibition Studies : Conduct kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes, using IC₅₀ values to quantify potency.

- Cellular Models : Validate activity in platelet aggregation assays or cancer cell lines (e.g., MTT assays), correlating results with structural modifications .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Functional Group Variation : Synthesize analogs with halogens (e.g., Br, I) at the pyrazole 4-position or modify the ester chain length. Compare activities to identify pharmacophores.

- Computational Modeling : Perform docking studies (AutoDock Vina) against target protein crystal structures (PDB) to predict binding modes. Follow with molecular dynamics simulations (GROMACS) to assess stability.

- Data Cross-Validation : Combine SAR with pharmacokinetic studies (e.g., metabolic stability in liver microsomes) to prioritize lead compounds .

Methodological Notes

- Crystallography : Prioritize SHELXL for refinement due to its robustness with small-molecule data. Validate hydrogen bonding and π-π interactions using Mercury software .

- Synthesis Optimization : Use continuous flow reactors for scalable production, ensuring consistent temperature and mixing .

- Biological Assays : Include positive controls (e.g., clopidogrel for antiplatelet activity) and statistical validation (e.g., ANOVA for dose-response curves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.